N-(5-chloropyridin-2-yl)acetamide

Catalog No.
S669022
CAS No.
45965-30-8
M.F
C7H7ClN2O
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-chloropyridin-2-yl)acetamide

CAS Number

45965-30-8

Product Name

N-(5-chloropyridin-2-yl)acetamide

IUPAC Name

N-(5-chloropyridin-2-yl)acetamide

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)

InChI Key

MCCVKQDZALWIQD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC=C(C=C1)Cl

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)Cl

N-(5-chloropyridin-2-yl)acetamide (CAS 45965-30-8) is a functionalized pyridine derivative serving as a critical building block in medicinal chemistry and advanced organic synthesis. Its structure incorporates two key features for controlled molecular construction: a 2-acetamido group, which functions as a powerful directing group for regioselective reactions, and a 5-chloro substituent, which provides a defined site for palladium-catalyzed cross-coupling. These functionalities make it a strategic choice for multi-step synthetic routes where precise control over substitution patterns is essential. [1]

Direct substitution with the precursor amine, 2-amino-5-chloropyridine, or a different halide analog like the 5-bromo version, is frequently unviable for process-oriented synthesis. The acetamide group is not merely a protecting group; it fundamentally alters the compound's reactivity to enable specific synthetic transformations, such as directed ortho-metalation, that are impossible with the free amine. [1] Furthermore, the choice between a chloride and a bromide at the 5-position is a critical decision for sequential cross-coupling strategies, as their reactivities are not equivalent. [2] Procuring this specific acetamide provides access to a distinct set of process capabilities related to regiocontrol, handling, and reactivity that its closest analogs do not offer.

Enables Regioselective C3-Functionalization via Directed ortho-Metalation (DoM)

The 2-acetamido group is a potent Directed Metalation Group (DMG) that forces deprotonation by strong bases (e.g., n-BuLi) to occur exclusively at the C3 position of the pyridine ring. [1] In contrast, the precursor 2-amino-5-chloropyridine would undergo deprotonation at the more acidic N-H bond, preventing the desired regioselective C-H activation on the ring. This functionality allows for the introduction of an electrophile specifically at the C3 position, a transformation not achievable with the parent amine under these conditions. [2]

Evidence DimensionSite of Deprotonation with n-BuLi
Target Compound DataC3-position (ortho to acetamide DMG)
Comparator Or Baseline2-amino-5-chloropyridine: N-H bond of the amino group
Quantified DifferenceQualitatively different and exclusive reaction pathways
ConditionsReaction with strong organolithium base (e.g., n-BuLi) in an aprotic solvent (e.g., THF)

This provides absolute regiochemical control, enabling the synthesis of specific trisubstituted pyridine isomers that are otherwise difficult to access.

Superior Handling and Thermal Stability Compared to Amine Precursor

N-(5-chloropyridin-2-yl)acetamide is a crystalline solid with a significantly higher melting point (179-182 °C) compared to its direct synthetic precursor, 2-amino-5-chloropyridine (134-138 °C). [REFS-1, REFS-2] This difference in physical state and thermal stability is a direct result of the acetylation of the primary amine. The resulting acetamide is typically more crystalline, less basic, and less prone to air oxidation, simplifying handling, weighing, and purification procedures such as recrystallization.

Evidence DimensionMelting Point (°C)
Target Compound Data179-182 °C
Comparator Or Baseline2-amino-5-chloropyridine: 134-138 °C
Quantified Difference~45 °C higher melting point
ConditionsStandard atmospheric pressure

Improved crystallinity and thermal stability enhance reproducibility and ease of use in both lab-scale and scaled-up manufacturing processes.

Enables Sequential Synthesis via Differentiated Halide Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl. [1] Procuring the 5-chloro derivative instead of the analogous N-(5-bromopyridin-2-yl)acetamide is a strategic choice for syntheses requiring sequential functionalization. The less reactive C-Cl bond can remain intact while a more reactive C-Br or C-I bond elsewhere in the molecule is selectively coupled. This allows the C5 position to be functionalized in a subsequent, separate step, providing critical control in the construction of complex, poly-functionalized molecules.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataLower (C-Cl bond)
Comparator Or BaselineN-(5-bromopyridin-2-yl)acetamide: Higher (C-Br bond)
Quantified DifferenceQualitatively distinct reactivity enables sequential reaction planning
ConditionsTypical palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig)

This compound is the correct choice for synthetic routes that depend on a robust, less-reactive halide handle for late-stage or sequential functionalization.

Regioselective Synthesis of 3,5,6-Trisubstituted Pyridine Scaffolds

This compound is the designated starting material when a synthetic plan requires sequential functionalization, beginning with the introduction of a substituent at the C3 position via directed metalation, followed by a later-stage cross-coupling reaction at the C5 position. [1]

Use as a Stable Precursor in High-Throughput or Scale-Up Synthesis

Its superior thermal stability and defined crystalline form make it a reliable choice for automated synthesis platforms and process scale-up, where consistent material properties are critical for reproducible reaction outcomes and simplified handling. [2]

Intermediate for Sequential Cross-Coupling Strategies

In molecules containing multiple halide sites (e.g., a bromo- and a chloro-substituent), this compound serves as the chloro-pyridyl fragment, allowing for selective coupling at the more reactive C-Br site while preserving the C-Cl bond for a subsequent, distinct transformation.

XLogP3

1

Wikipedia

2-acetamido-5-chloropyridine

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